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Compound of Interest

Compound Name: TNO211

Cat. No.: B12388713

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive preclinical comparison of two prominent allosteric SHP2 inhibitors: TNO155
(Novartis) and RMC-4630 (Revolution Medicines). This document summarizes key
experimental data, details methodologies from cited studies, and visualizes relevant biological
pathways and workflows to offer an objective assessment of their performance.

Both TNO155 and RMC-4630 are potent, orally bioavailable small molecule inhibitors that
target the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2
is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-
MAPK signaling cascade, a pathway frequently hyperactivated in various cancers.[1] By
binding to an allosteric site, these inhibitors stabilize SHP2 in an inactive conformation, thereby
blocking downstream signaling and inhibiting tumor growth. This guide will delve into the
available preclinical data to draw a comparative picture of these two molecules.

Quantitative Data Summary

The following tables summarize the key preclinical data for TNO155 and RMC-4630 based on
publicly available information.

Parameter TNO155 Reference

IC50 (SHP2 Inhibition) 0.011 uM [2]
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Volume of Oral
_ Clearance o _ _ N
Species _ Distribution Half-life (h) Bioavailabilit ~ Reference
(mL/min/kg)
(L/kg) y (%)
Mouse 24 3 2 78 [2]
Rat 15 7 8 100 [2]
Dog 4 3 9 >100 [2]
Monkey 6 4 9 60 [2]

Preclinical pharmacokinetic data for RMC-4630, including clearance, volume of distribution,

half-life, and oral bioavailability, are not publicly available in the same level of detail as for

TNO155.

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.bioworld.com/articles/677416-novartis-presents-preclinical-data-for-tno-155?v=preview
https://www.bioworld.com/articles/677416-novartis-presents-preclinical-data-for-tno-155?v=preview
https://www.bioworld.com/articles/677416-novartis-presents-preclinical-data-for-tno-155?v=preview
https://www.bioworld.com/articles/677416-novartis-presents-preclinical-data-for-tno-155?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Model Tumor Type Key Findings Reference
Combination with
EGFR inhibitor
EGFR-mutant Lung o
TNO155 nazartinib showed [3]
Cancer o
synergistic tumor
growth inhibition.
Synergized with BRAF
BRAF V600E and MEK inhibitors by

Colorectal Cancer

blocking ERK

feedback activation.

[3]

KRAS G12C Lung
and Colorectal Cancer

Enhanced the efficacy
of KRAS G12C

inhibitors.

[3]

ALK-mutant

Neuroblastoma

Combination with ALK
inhibitors reduced
tumor growth in

xenograft models.

[1]

RMC-4630

KRAS G12C, NF1
LOF, BRAF Class3
mutant tumors

Suppressed tumor

growth in a dose-

dependent manner in

xenograft models.

KRAS G12C or wild-
type KRAS amplified

tumors

Combination with
MEK inhibitor
cobimetinib showed
enhanced anti-tumor

effects.

RAS-addicted solid

tumors

Showed anti-tumor
activity as a single
agent in preclinical

models.

Signaling Pathway and Experimental Workflow
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To visually represent the mechanism of action and experimental processes, the following
diagrams were generated using Graphviz.
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Diagram 1: TNO155 and RMC-4630 inhibit the RAS-MAPK signaling pathway.
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Diagram 2: A typical preclinical workflow for evaluating SHP2 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

SHP2 Enzymatic Assay

The inhibitory activity of TNO155 against SHP2 was determined using a biochemical assay.
Recombinant human SHP2 protein was incubated with the inhibitor at various concentrations.
The enzymatic reaction was initiated by the addition of a fluorogenic substrate, such as
DiIFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate). The rate of substrate hydrolysis, which
correlates with SHP2 activity, was measured by monitoring the increase in fluorescence over
time. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme
activity by 50%, was then calculated from the dose-response curve.[2]

Cell Proliferation Assay

The anti-proliferative effects of TNO155 were assessed in various cancer cell lines.[3] Cells
were seeded in 96-well plates and treated with increasing concentrations of the inhibitor. After a
defined incubation period (e.g., 72 hours), cell viability was measured using a commercially
available assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-
(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures the metabolic activity
of viable cells. The absorbance was read at 490 nm, and the percentage of cell viability relative
to vehicle-treated control cells was calculated to determine the GI50 (concentration for 50%
growth inhibition).[3]

Western Blot Analysis

To confirm the on-target activity of TNO155 in cells, Western blotting was performed to
measure the phosphorylation levels of key downstream proteins in the RAS-MAPK pathway,
such as ERK and MEK.[3] Cancer cells were treated with the inhibitor for a specified duration,
after which the cells were lysed to extract proteins. Protein concentrations were determined,
and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF
membrane. The membranes were then incubated with primary antibodies specific for
phosphorylated ERK (p-ERK), total ERK, phosphorylated MEK (p-MEK), and total MEK.
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Following incubation with HRP-conjugated secondary antibodies, the protein bands were
visualized using a chemiluminescence detection system.[3]

In Vivo Tumor Xenograft Models

The in vivo anti-tumor efficacy of TNO155 was evaluated in various xenograft models.[1][3] For
example, human cancer cells (e.g., HT-29 colorectal cancer cells) were subcutaneously
implanted into immunodeficient mice.[3] Once the tumors reached a palpable size, the mice
were randomized into different treatment groups, including vehicle control and TNO155
administered orally at various doses and schedules. Tumor volume was measured regularly
using calipers. At the end of the study, tumors were excised and weighed, and
pharmacodynamic analyses were often performed on tumor tissues to assess target
engagement.[3] For RMC-4630, similar xenograft studies were conducted using human tumor
cells with specific mutations in the RAS-MAP kinase pathway to demonstrate its anti-tumor
activity.

Conclusion

Both TNO155 and RMC-4630 have demonstrated potent preclinical activity as allosteric SHP2
inhibitors, effectively targeting the RAS-MAPK signaling pathway and inhibiting tumor growth in
various cancer models. TNO155 has a well-documented preclinical profile, including detailed
pharmacokinetic data across multiple species and a strong rationale for combination therapies.
While specific preclinical pharmacokinetic data for RMC-4630 is less publicly available, its
potent in vivo anti-tumor activity, both as a single agent and in combination, has been
established. The choice between these inhibitors for further research and development may
depend on specific cancer types, desired combination strategies, and emerging clinical data.
This guide provides a foundational preclinical comparison to aid in these critical decisions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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